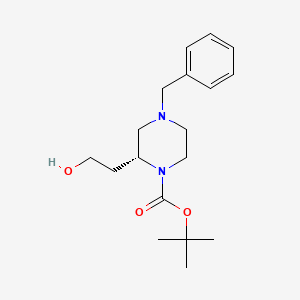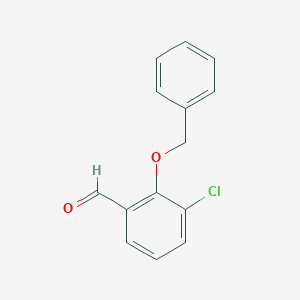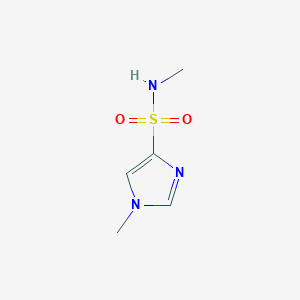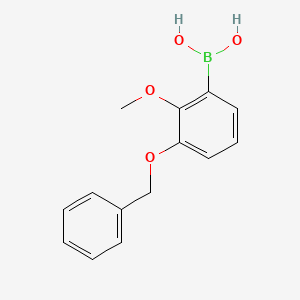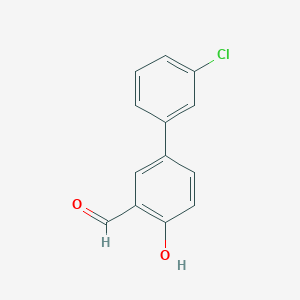
(2,4)-Dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a chemical compound that has been studied for its potential applications in various scientific areas. This compound is an important component of many laboratory experiments and has been studied for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
(2,4)-Dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine. The compound has been used in the synthesis of various drugs, including antifungal and antiviral agents. It has also been studied for its potential use in the treatment of cancer and other diseases. Additionally, (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has been used in the synthesis of various polymers, including polyurethanes and polyesters.
Mecanismo De Acción
The mechanism of action of (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is not fully understood. However, it is believed that the compound acts as a substrate for various enzymes, allowing them to catalyze biochemical reactions. It is also believed that the compound can interact with certain proteins, which can lead to the activation or inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% are not fully understood. However, the compound has been shown to have an effect on various cellular processes, including the regulation of gene expression and the production of certain proteins. Additionally, the compound has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4)-Dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a useful compound for laboratory experiments due to its stability and low toxicity. The compound is relatively easy to synthesize and is readily available in a wide variety of concentrations. Additionally, the compound is relatively inexpensive and can be stored for extended periods of time without degradation. The main limitation of the compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95%. These include further research into the compound’s mechanism of action, its potential applications in the treatment of various diseases, and the development of novel polymers based on the compound. Additionally, further research into the compound’s biochemical and physiological effects could lead to new and improved drugs and treatments. Finally, further research into the compound’s synthesis and storage could lead to more efficient and cost-effective methods for producing and storing the compound.
Métodos De Síntesis
The synthesis of (2,4)-dihydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is achieved by a reaction between 2,4-dihydroxy-5-methylpyrimidine and 3-methoxycarbonylphenyl isocyanate. The reaction is carried out in an aqueous solution with a pH of 6.5-7.0 at a temperature of 50-60°C. The reaction is catalyzed by a strong base such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction is complete when the pH of the solution reaches 8.0.
Propiedades
IUPAC Name |
methyl 3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-11(16)8-4-2-3-7(5-8)9-6-13-12(17)14-10(9)15/h2-6H,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESXOBKCVLBMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

